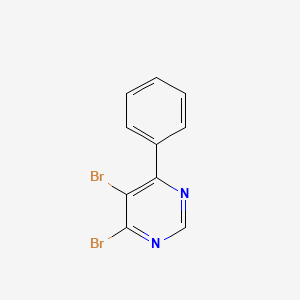

4,5-Dibromo-6-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

380626-86-8 |

|---|---|

Molecular Formula |

C10H6Br2N2 |

Molecular Weight |

313.98 g/mol |

IUPAC Name |

4,5-dibromo-6-phenylpyrimidine |

InChI |

InChI=1S/C10H6Br2N2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H |

InChI Key |

IZHMMAQCCJUCPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=N2)Br)Br |

Origin of Product |

United States |

The Enduring Significance of Pyrimidine Scaffolds in Heterocyclic Chemistry

The pyrimidine (B1678525) ring system, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. scispace.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. scispace.comignited.in This biological ubiquity has inspired extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. ignited.innih.gov

The intrinsic electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it a key pharmacophore in drug discovery. This feature allows pyrimidine-containing compounds to readily interact with various biological targets, including enzymes and receptors. nih.gov Consequently, a multitude of drugs incorporating the pyrimidine scaffold have been developed, exhibiting therapeutic applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. ignited.innih.gov The structural versatility of the pyrimidine core allows for the introduction of various substituents, enabling the fine-tuning of its biological and chemical properties. jclmm.com

Halogenated Pyrimidine Derivatives: Versatile Intermediates and Functional Cores

The introduction of halogen atoms onto the pyrimidine (B1678525) ring dramatically expands its synthetic utility, transforming it into a highly versatile intermediate. nih.govresearchgate.net Halogenated pyrimidines serve as pivotal precursors in a wide range of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular architectures. The reactivity of the halogen substituents is dependent on their nature and position on the pyrimidine ring, with iodine and bromine atoms generally exhibiting higher reactivity than chlorine. researchgate.net

Beyond their role as synthetic intermediates, halogenated pyrimidines often exhibit unique biological activities. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This has led to the development of numerous halogenated pyrimidine-based therapeutic agents with enhanced efficacy and pharmacokinetic profiles.

The Rationale for a Focused Investigation of 4,5 Dibromo 6 Phenylpyrimidine

The specific arrangement of substituents in 4,5-Dibromo-6-phenylpyrimidine makes it a particularly interesting subject for dedicated academic investigation. The presence of two bromine atoms at adjacent positions (C4 and C5) offers the potential for regioselective functionalization. This allows for the sequential and controlled introduction of different chemical moieties, leading to the synthesis of highly substituted and functionally diverse pyrimidine (B1678525) derivatives.

Research has demonstrated the reactivity of related dihalogenated pyrimidines in various chemical transformations. For instance, studies on 4,5-dibromo-2,6-diphenylpyrimidine (B372625) have shown its participation in amination reactions. researchgate.net The phenyl group at the C6 position of this compound also influences the reactivity of the pyrimidine core and provides a site for further chemical modification. The investigation of this specific compound allows chemists to explore the interplay between the electronic effects of the phenyl group and the two bromine atoms, leading to a deeper understanding of the structure-reactivity relationships in this class of compounds. The potential to create a library of novel compounds from this single precursor underscores its importance in synthetic and medicinal chemistry research.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H6Br2N2 |

| Molecular Weight | 317.98 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC=N2)Br)Br |

| InChI Key | YWJCFOKQGXVXSA-UHFFFAOYSA-N |

Advanced Structural and Spectroscopic Characterization for Academic Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 4,5-Dibromo-6-phenylpyrimidine. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data regarding the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the single proton on the pyrimidine (B1678525) ring. The phenyl protons typically appear in the aromatic region (approximately 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons. The lone pyrimidine proton (at the C2 position) would likely appear as a singlet, shifted downfield due to the influence of the adjacent nitrogen atoms.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org Due to the molecule's asymmetry, ten distinct signals are anticipated: six for the phenyl ring and four for the pyrimidine ring. The carbons bonded to the electronegative bromine atoms (C4 and C5) would be significantly shifted. Proton-decoupled ¹³C NMR spectra present each unique carbon as a singlet, simplifying the analysis by removing C-H coupling. libretexts.org

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl-H (ortho) | ~8.0-8.2 | Multiplet | - |

| Phenyl-H (meta) | ~7.5-7.7 | Multiplet | - |

| Phenyl-H (para) | ~7.5-7.7 | Multiplet | - |

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C2 | ~158-162 |

| Pyrimidine-C4 | ~120-125 |

| Pyrimidine-C5 | ~115-120 |

| Pyrimidine-C6 | ~160-165 |

| Phenyl-C (ipso) | ~135-138 |

| Phenyl-C (ortho) | ~128-130 |

| Phenyl-C (meta) | ~129-131 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.com For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, allowing for their sequential assignment. No cross-peaks would be expected for the C2-H proton of the pyrimidine ring, confirming it is isolated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹JCH coupling). emerypharma.com This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the signal for the C2 proton in the ¹H spectrum would correlate to the C2 carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). emerypharma.comresearchgate.net HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the C2 proton would show correlations to the C4 and C6 carbons of the pyrimidine ring, while the ortho-protons of the phenyl group would show correlations to the C6 carbon of the pyrimidine ring, confirming the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining conformation. A NOESY spectrum would show cross-peaks between the ortho-protons of the phenyl ring and the C2 proton of the pyrimidine ring, providing information about the rotational orientation (torsional angle) of the phenyl group relative to the pyrimidine ring in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. rsc.orguni-halle.de For this compound, the molecular formula is C₁₀H₆Br₂N₂. HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the mass of the molecular ion ([M+H]⁺). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 isotope cluster, providing definitive evidence for the presence of two bromine atoms.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [C₁₀H₆⁷⁹Br₂N₂ + H]⁺ | 338.89738 | Expected to be within 5 ppm |

| [C₁₀H₆⁷⁹Br⁸¹BrN₂ + H]⁺ | 340.89533 | Expected to be within 5 ppm |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dntb.gov.ua The resulting spectra serve as a molecular fingerprint and confirm the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show:

Aromatic C-H stretching: Above 3000 cm⁻¹

C=C and C=N stretching (aromatic rings): In the 1400-1650 cm⁻¹ region.

C-Br stretching: In the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

A key structural feature of interest in this compound is the degree of planarity between the pyrimidine and phenyl rings. The rotation around the single bond connecting the two rings is defined by a torsional (or dihedral) angle. researchgate.net X-ray analysis would precisely determine this angle. In similar biaryl systems, steric hindrance between ortho substituents can force the rings out of planarity. nih.govnih.gov In this molecule, the interaction between the ortho-protons of the phenyl ring and the bromine atom at C5 and the nitrogen at N1 of the pyrimidine ring will likely result in a twisted, non-planar conformation in the solid state. psu.edu The analysis would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which dictate how the molecules pack together in the crystal lattice.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-phenylpyrimidine |

Investigation of Hydrogen Bonding Networks and Supramolecular Architectures

The study of supramolecular chemistry involves analyzing the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form highly organized architectures. mpg.de In the context of pyrimidine derivatives, the nitrogen atoms within the six-membered aromatic ring are pivotal due to their electron-lone pairs, which allow them to act as effective hydrogen bond acceptors. researchgate.nettue.nl This capability facilitates the formation of predictable and robust supramolecular structures. illinois.edu

The architecture of crystalline solids containing pyrimidine units is often directed by a variety of hydrogen bonds, which can include N-H···O, O-H···O, and O-H···N interactions, particularly if hydroxyl or amino groups are present on the substituents or if co-crystallized with molecules like water. nih.gov In the case of this compound, the two nitrogen atoms of the pyrimidine core are primary sites for accepting hydrogen bonds. Furthermore, weak C-H···N hydrogen bonds involving the phenyl ring or the pyrimidine C-H can contribute to stabilizing the crystal packing.

In addition to classical hydrogen bonding, the bromine substituents at the 4 and 5 positions introduce the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as the nitrogen atom of an adjacent pyrimidine ring. These interactions, along with potential C-H···Br weak hydrogen bonds and π-π stacking interactions between phenyl and/or pyrimidine rings, can lead to the formation of complex, multi-dimensional supramolecular architectures. psu.edu Studies on related heterocyclic systems have shown that such interactions are key in engineering crystal structures and designing materials with specific topologies. mpg.denih.govpsu.edu While specific studies detailing the supramolecular architecture of this compound were not available in the surveyed literature, the principles governing related compounds suggest a high potential for forming intricate and stable networks.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Evaluation

Electronic spectroscopy, encompassing UV-visible absorption and fluorescence emission techniques, is a fundamental tool for characterizing the photophysical properties of fluorescent molecules. libretexts.org These properties are intrinsically linked to the molecule's electronic structure. The pyrimidine core is an electron-deficient aromatic system, a characteristic that significantly influences its electronic transitions. researchgate.net When substituted with aryl groups like the phenyl ring in this compound, intramolecular charge transfer (ICT) can occur from the substituent (donor) to the pyrimidine ring (acceptor), giving rise to distinct absorption and emission profiles. mdpi.comnih.gov The electronic properties can be further tuned by the nature and position of substituents on the pyrimidine and phenyl rings. acs.orgresearchgate.net

The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. youtube.com For pyrimidine derivatives, these transitions are typically π→π* and n→π* in nature. The n→π* transitions, which involve moving an electron from a non-bonding orbital (on the nitrogen atoms) to an anti-bonding π* orbital, are generally weaker and can be sensitive to solvent polarity. libretexts.org The π→π* transitions are typically more intense. Following excitation, the molecule can relax to the ground state via several pathways, including the emission of light, a process known as fluorescence. libretexts.orgyoutube.com

Determination of Absorption and Emission Maxima

The absorption maximum (λmax, abs) and emission maximum (λmax, em) are key parameters determined from electronic spectra, indicating the energies associated with electronic transitions. While specific spectral data for this compound is not detailed in the reviewed literature, analysis of related pyrimidine-based compounds provides insight into the expected spectral regions. For instance, pyrimidine-containing oligo(arylenes) and push-pull systems exhibit absorption maxima that are influenced by the extent of conjugation and the electronic nature of their substituents. mdpi.compsu.edu

The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption and emission maxima. researchgate.net For example, pyrimidine derivatives designed for thermally activated delayed fluorescence (TADF) show absorption maxima ranging from 534 nm to 584 nm and emission maxima from 566 nm to 629 nm, depending on the specific donor and acceptor moieties. chemrxiv.org The table below presents photophysical data for several complex pyrimidine derivatives to illustrate typical spectral values.

| Compound | Absorption Maxima (λmax, abs) (nm) | Emission Maxima (λmax, em) (nm) | Solvent | Reference |

|---|---|---|---|---|

| Fluorene-pyrimidine oligomer (15) | 356.5, 371.5 | 400.0, 422.5, 448.0 | Dichloromethane | psu.edu |

| Fluorene-pyrimidine oligomer (16) | 359.0, 376.0 | 405.0, 427.0, 452.0 | Dichloromethane | psu.edu |

| Pyrimidine-derived α-amino acid (12j) | 364 | 476 | Methanol | acs.org |

| Pyrimidine-derived α-amino acid (12k) | 383 | 527 | Methanol | acs.org |

| TADF Emitter (BN-1) | 537 | 566 | Toluene | chemrxiv.org |

| TADF Emitter (BN-8) | 534 | 567 | Toluene | chemrxiv.org |

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are critical parameters for quantifying the efficiency and dynamics of the emission process. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed, representing the probability that an excited molecule will decay via fluorescence. researchgate.netnist.gov The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov

These properties are highly sensitive to the molecular structure and its environment. For pyrimidine derivatives, quantum yields can vary significantly. Research on pyrimidine-containing oligomers has reported quantum yields as high as 85% in solution. psu.eduworktribe.com In another study on pyrimidine-derived α-amino acids, quantum yields were found to be in the range of 0.27–0.30 for the most fluorescent examples. acs.org

The presence of heavy atoms, such as bromine in this compound, is known to influence photophysical properties through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing—the transition from a singlet excited state to a triplet excited state. nih.gov An increased rate of intersystem crossing typically leads to a decrease in the fluorescence quantum yield and a shorter fluorescence lifetime, as non-radiative decay pathways become more competitive with fluorescence. researchgate.net

The following table summarizes quantum yield and lifetime data for some related pyrimidine compounds.

| Compound | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Solvent/State | Reference |

|---|---|---|---|---|

| Fluorene-pyrimidine oligomer (15) | 0.25 | Not Reported | Dichloromethane | psu.eduworktribe.com |

| Fluorene-pyrimidine oligomer (16) | 0.85 | Not Reported | Dichloromethane | psu.eduworktribe.com |

| Fluorene-pyrimidine oligomer (16) | 0.21 | Not Reported | Thin Film | researchgate.networktribe.com |

| Pyrimidine-derived α-amino acid (12j) | 0.30 | Not Reported | Methanol | acs.org |

| Pyrimidine-derived α-amino acid (12k) | 0.27 | Not Reported | Methanol | acs.org |

Computational and Theoretical Investigations of 4,5 Dibromo 6 Phenylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties at the electronic level. For 4,5-Dibromo-6-phenylpyrimidine, these methods can determine its most stable three-dimensional arrangement and map the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic properties of organic compounds, including pyrimidine (B1678525) derivatives. yyu.edu.tr This approach is favored for its balance of accuracy and computational efficiency. DFT calculations are used to optimize the ground state geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and the dihedral angle between the pyrimidine and phenyl rings. For instance, studies on similar phenylpyrimidine systems have used DFT to determine the twist angle between aromatic rings, a crucial factor in understanding molecular conformation. psu.edu

A primary application of DFT in this context is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comcellulosechemtechnol.ro The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. yyu.edu.trresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net For substituted pyrimidines, DFT calculations with functionals like B3LYP are commonly employed to determine these values and predict reactivity. irjweb.comresearchgate.net

The analysis can also yield other important electronic descriptors, as illustrated in the table below, which provides an example of typical data obtained from DFT calculations for a pyrimidine derivative.

Table 1: Illustrative Electronic Properties of a Pyrimidine Derivative Calculated via DFT/B3LYP

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 to -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.8 to 5.5 |

| Ionization Potential (I) | -EHOMO | 6.3 to 6.8 |

| Electron Affinity (A) | -ELUMO | 0.8 to 1.5 |

| Electronegativity (χ) | (I+A)/2 | 3.55 to 4.15 |

Note: These values are illustrative and based on typical ranges for related heterocyclic compounds. Actual values for this compound would require specific calculations.

Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis

Ab initio methods, such as the Hartree-Fock (HF) method, provide a foundational, parameter-free approach to solving the Schrödinger equation. wikipedia.org The HF method approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than modern DFT methods for predicting molecular properties due to its neglect of electron correlation, HF serves as an essential benchmark and starting point for more advanced calculations. researchgate.net

In the study of pyrimidine derivatives, HF calculations are frequently performed alongside DFT calculations for comparative purposes. psu.eduresearchgate.net Comparing the results from both methods helps to assess the impact of electron correlation on the predicted geometry and electronic structure. For example, a comparison of the geometries of pyrimidine-fluorene systems calculated at both HF and DFT levels has been reported to understand the electronic structures of these molecules better. psu.edu Such a comparative analysis for this compound would provide a more robust understanding of its theoretical model, validating the results obtained from the more commonly used DFT functionals.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations describe a static molecular state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, making it possible to observe conformational changes and interactions with the surrounding environment, such as a solvent. nih.govaps.org

For this compound, a key area of conformational flexibility is the rotation of the phenyl group around the C-C bond connecting it to the pyrimidine ring. MD simulations can explore the rotational energy landscape, identifying the most stable conformations and the energy barriers between them.

Mechanistic Computational Studies

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this involves studying reactions such as nucleophilic substitution at the bromine-substituted positions or cross-coupling reactions involving the C-Br bonds.

Transition State Characterization for Key Reactions

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry and energy of the TS is crucial for understanding the reaction's feasibility and rate. Computational methods can locate the TS on the potential energy surface as a first-order saddle point.

For this compound, a key reaction to study would be its participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a common method for functionalizing such halogenated heterocycles. Computational studies on similar systems have successfully characterized the transition states for the key steps of such catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. researchgate.net These calculations provide detailed geometric data for the TS, confirming its structure through vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Reaction Coordinate Mapping and Energy Barrier Calculations

Once the reactants, products, and transition state are identified, the entire reaction pathway can be mapped. Reaction coordinate mapping, often done using methods like Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path connecting the transition state to the reactants and products. arxiv.org This provides a detailed view of the geometric changes the molecule undergoes throughout the reaction.

From this map, the energy barriers for the reaction can be precisely calculated. The activation energy (the difference in energy between the reactants and the transition state) is a key determinant of the reaction rate. Computational studies can provide these energy barriers, allowing for a comparison of different potential reaction pathways. For instance, in the electrophilic substitution of pyrimidine systems, computational calculations have been used to predict the preferred site of reaction by comparing the energy barriers for substitution at different positions. cdnsciencepub.com

Table 2: Hypothetical Calculated Energy Barriers for a Substitution Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Oxidative Addition of Pd(0) to C-Br | 15.2 |

| Step 2 | Transmetalation | 10.5 |

Note: These values are hypothetical and serve to illustrate the type of data generated from mechanistic computational studies on a catalytic cycle.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery and materials science. These methodologies aim to establish a mathematical correlation between the structural or physicochemical properties of a compound and its biological activity or a specific property of interest. spu.edu.syijrbs.in For this compound, while specific QSPR/QSAR models are not extensively reported in the public domain, the principles of these techniques can be applied to predict its behavior and guide the synthesis of more potent or suitable derivatives.

A typical QSAR/QSPR study on this compound and its analogs would involve the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be broadly categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, Balaban indices, and molecular connectivity indices. j-morphology.com

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and ovality.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). semanticscholar.org

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA), which are crucial for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). jmbfs.org

Once these descriptors are calculated for a series of pyrimidine derivatives with known activities or properties, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build a predictive model. semanticscholar.orgijcrt.org For instance, a QSAR model for a series of pyrimidine derivatives might reveal that the biological activity is positively correlated with the hydrophobicity (logP) and the presence of a hydrogen bond donor, while being negatively correlated with molecular weight. bohrium.com

In the context of this compound, the two bromine atoms at positions 4 and 5, and the phenyl group at position 6, would significantly influence its descriptors. The bromine atoms, being electron-withdrawing and bulky, would impact the electronic and steric properties of the pyrimidine ring. The phenyl group contributes to the molecule's hydrophobicity and potential for π-π stacking interactions. A QSAR study could elucidate the precise quantitative impact of these substitutions on a particular biological activity.

Hypothetical QSAR Data for this compound Analogs

To illustrate the potential outcomes of a QSAR study, the following interactive data table presents hypothetical data for a series of analogs of this compound, where R1 and R2 represent different substituents on the phenyl ring. The table includes several common molecular descriptors and a hypothetical biological activity (pIC50).

| Compound | R1 | R2 | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | pIC50 (Hypothetical) |

| 1 | H | H | 4.5 | 338.0 | 25.8 | 6.2 |

| 2 | 4-Cl | H | 5.2 | 372.4 | 25.8 | 6.8 |

| 3 | 4-OH | H | 4.1 | 354.0 | 46.0 | 6.5 |

| 4 | 4-OCH3 | H | 4.6 | 368.0 | 35.0 | 6.7 |

| 5 | 4-NO2 | H | 4.3 | 383.0 | 71.6 | 5.9 |

| 6 | 2-F | H | 4.7 | 356.0 | 25.8 | 6.4 |

| 7 | 3,4-diCl | H | 5.9 | 406.9 | 25.8 | 7.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A statistical analysis of such data might lead to a QSAR equation like: pIC50 = 0.5 * logP - 0.01 * Molecular Weight + 0.02 * Polar Surface Area + 4.5

This equation would suggest that increasing hydrophobicity and polar surface area, while decreasing molecular weight, could lead to more potent compounds in this hypothetical series.

Predictive Design of Novel Derivatives based on Computational Insights

The insights gained from computational studies, particularly from QSAR models and molecular docking, form a rational basis for the predictive design of novel derivatives with enhanced properties or activities. mdpi.comrsc.org By understanding the structure-activity relationships, medicinal chemists can strategically modify the lead compound, in this case, this compound, to optimize its interactions with a biological target or to improve its physicochemical properties.

The process of predictive design typically follows these steps:

Target Identification and Binding Site Analysis: If the biological target is known, molecular docking studies can predict the binding mode of this compound within the active site. This reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. researchgate.nettandfonline.com

In Silico Modification: Based on the docking results and QSAR models, new derivatives can be designed in silico. For example, if the binding pocket has a hydrophobic region near the phenyl group, derivatives with larger hydrophobic substituents on the phenyl ring could be proposed. If a hydrogen bond donor is required, a hydroxyl or amino group could be introduced. jmbfs.orgtandfonline.com

Virtual Screening and Property Prediction: The designed derivatives are then subjected to virtual screening. Their binding affinities can be re-evaluated using molecular docking. Furthermore, their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models to ensure they have favorable drug-like characteristics. biotech-asia.orgresearchgate.net

Selection of Candidates for Synthesis: Only the most promising candidates that show high predicted activity and good ADMET profiles are selected for chemical synthesis and subsequent experimental testing. This computational pre-screening significantly reduces the time and cost associated with drug discovery. bohrium.com

For this compound, predictive design could explore modifications at several positions. The bromine atoms could be substituted with other halogens (e.g., chlorine or fluorine) to modulate the electronic and steric properties, potentially forming halogen bonds with the target protein. bohrium.com The phenyl ring offers a wide scope for substitution to enhance potency or to improve solubility.

Hypothetical Designed Derivatives of this compound and Their Predicted Properties

The following interactive data table illustrates how computational insights can guide the design of new derivatives with predicted improved properties. The predicted pIC50 and a qualitative ADMET risk assessment are shown.

| Derivative ID | Modification | Predicted pIC50 (Hypothetical) | Predicted ADMET Risk (Hypothetical) | Rationale for Design |

| DPP-01 | Replace 4,5-Dibromo with 4,5-Dichloro | 6.5 | Low | Reduce molecular weight, potentially improve solubility. |

| DPP-02 | Add a 4'-hydroxyl group to the phenyl ring | 6.9 | Low | Introduce a hydrogen bond donor group. |

| DPP-03 | Replace phenyl with a pyridine-4-yl group | 6.7 | Low | Introduce a nitrogen atom for potential hydrogen bonding and improved solubility. |

| DPP-04 | Add a 3'-amino group to the phenyl ring | 7.2 | Medium | Introduce a strong hydrogen bond donor. |

| DPP-05 | Replace 5-bromo with a cyano group | 6.3 | Low | Introduce a polar group to modulate electronic properties. |

Note: The data in this table is hypothetical and for illustrative purposes only.

These computationally designed derivatives, prioritized based on their predicted activity and safety profiles, would then be synthesized and evaluated experimentally to validate the predictive models and potentially lead to the discovery of novel therapeutic agents.

Advanced Applications and Targeted Derivatization in Specialized Fields

Applications in Medicinal Chemistry and Drug Discovery Research

The pyrimidine (B1678525) ring is a privileged pharmacophore, integral to the structure of nucleic acids and found in numerous therapeutic agents. mdpi.comscispace.com Its synthetic accessibility and the potential for structural diversification at multiple positions make it a cornerstone of modern drug discovery. mdpi.com The 4,5-Dibromo-6-phenylpyrimidine framework, in particular, provides a robust platform for creating novel ligands and inhibitors with tailored biological activities.

Rational Design and Synthesis of Pyrimidine-Based Ligands and Inhibitors

Rational drug design leverages the structural information of biological targets to create specific and potent inhibitors. The phenyl-pyrimidine core is a key component in the design of various kinase inhibitors. For instance, by employing a rational design approach, novel inhibitors of the FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia, were synthesized using a pyrimidine warhead. nih.gov This work led to the identification of highly potent and selective compounds. nih.gov

Similarly, derivatives of 4- or 6-phenyl-pyrimidine have been the focus of efforts to develop selective inhibitors for Janus Kinase 3 (JAK3), an attractive target for autoimmune diseases and cancers. nih.gov A key strategy involved designing a covalent binding tether attached to the pyrimidine scaffold, engineered to interact with a unique cysteine residue (Cys909) in the JAK3 active site. nih.gov This approach transformed poorly selective compounds into highly potent and specific inhibitors. nih.gov The bromine atoms on the this compound scaffold are ideal synthetic handles for introducing such tethers or other functional groups through cross-coupling reactions, facilitating the creation of diverse compound libraries for screening against various biological targets.

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (e.g., DNA gyrase B)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. While not pyrimidine-based, extensive SAR studies on N-phenyl-4,5-dibromopyrrolamides as inhibitors of the bacterial enzyme DNA gyrase B (GyrB) highlight the significance of the 4,5-dibromo motif. nih.govrsc.org The DNA gyrase B subunit is a clinically validated target for new antibacterials. nih.gov

In these studies, researchers synthesized a series of compounds and evaluated their inhibitory activity against E. coli DNA gyrase. rsc.orgnih.gov The results indicated that a combination of polar groups on one end of the molecule and substituents that can access a 'lipophilic floor' within the enzyme's active site is required for potent inhibition. rsc.orgnih.gov The 4,5-dibromopyrrole moiety was found to be critical for making important hydrogen bonds. nih.gov For example, compound 28 in one study, which incorporated these features, showed an IC₅₀ of 20 nM against E. coli DNA gyrase. rsc.orgnih.gov

In the context of phenyl-pyrimidine derivatives, SAR studies on JAK3 inhibitors revealed that specific substitutions are critical for activity. Compound 12 , a 4-phenyl-pyrimidine derivative, exhibited a potent JAK3 inhibitory activity with an IC₅₀ of 1.7 nM and over 588-fold selectivity against other JAK isoforms. nih.gov This high potency and selectivity were achieved through the rationally designed covalent tether. nih.gov

| Compound | Core Structure | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 9a | N-phenyl-4,5-dibromopyrrolamide | E. coli DNA gyrase | 180 | nih.gov |

| Compound 28 | N-phenyl-4,5-dibromopyrrolamide | E. coli DNA gyrase | 20 | rsc.orgnih.gov |

| Compound 13a | Pyrimidine-4,6-diamine | FLT3 Kinase | 13,900 | nih.gov |

| Compound 12 | 4-phenyl-pyrimidine | JAK3 | 1.7 | nih.gov |

Mechanistic Studies of Molecular Interactions with Biomolecules (e.g., enzyme binding kinetics, receptor affinity)

Understanding the precise molecular interactions between a drug candidate and its biological target is fundamental to medicinal chemistry. bps.ac.uk Mechanistic studies elucidate how these molecules bind, providing insights into their affinity and the duration of their effect. nih.govnih.govresearchgate.net

For the N-phenylpyrrolamide GyrB inhibitors, molecular docking studies based on crystal structures revealed key interactions. The 4,5-dibromopyrrolamide moiety was designed to form important hydrogen bonds with the amino acid residue Asp73 in the enzyme's binding pocket. nih.gov Further modifications, such as adding a 5-methyl-1,2,4-oxadiazole (B8629897) group, were shown to create hydrophobic or π-stacking interactions with residues in the lipophilic region of the enzyme, enhancing binding affinity. nih.gov

In the case of the highly selective phenyl-pyrimidine based JAK3 inhibitor (compound 12 ), the mechanism of action involves the formation of a covalent bond with the Cys909 residue within the kinase. nih.gov This targeted covalent interaction is responsible for its high potency and excellent selectivity over other kinases that lack this specific cysteine residue at the analogous position. nih.gov These examples demonstrate that derivatives of this compound can be engineered to engage in a range of specific, high-affinity interactions, including hydrogen bonding, hydrophobic contacts, and covalent bonding, to achieve desired biological effects.

Pre-clinical In Vitro Screening for Antimicrobial, Antiviral, and Anticancer Properties

The pyrimidine scaffold is a versatile core for compounds with a wide spectrum of biological activities, and its derivatives are frequently screened for antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov For instance, various substituted pyrimidines have been synthesized and tested against bacterial and fungal pathogens, with some showing moderate to good activity against strains like S. aureus, E. coli, and C. albicans. nih.gov However, a common challenge in drug development is translating potent enzyme inhibition into effective whole-cell activity. The N-phenyl-4,5-dibromopyrrolamides, despite being potent DNA gyrase inhibitors in biochemical assays, did not show significant antibacterial activity against selected Gram-positive and Gram-negative bacteria in cellular screens. rsc.org

In the realm of oncology, pyrimidine derivatives have shown significant promise. A series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of the epidermal growth factor receptor (EGFR) and evaluated for their in vitro cytotoxic effects against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7). researchgate.net One of the most active compounds demonstrated potent inhibition of both wild-type and mutant EGFR, arrested the cell cycle at the G2/M phase, and induced significant apoptosis in cancer cells. researchgate.net Similarly, the phenyl-pyrimidine based JAK3 inhibitor (compound 12 ) strongly inhibited JAK3-dependent signaling and T-cell proliferation in cellular assays, indicating its potential for treating autoimmune diseases. nih.gov

| Compound Class | Screening Type | Key Findings | Reference |

|---|---|---|---|

| N-phenyl-4,5-dibromopyrrolamides | Antimicrobial | Potent enzyme inhibition but no significant whole-cell antibacterial activity. | rsc.org |

| Pyrimidine-5-carbonitrile derivatives | Anticancer | Showed cytotoxic activity against HCT-116, HepG-2, and MCF-7 cell lines; induced apoptosis. | researchgate.net |

| 4-phenyl-pyrimidine derivatives | Immunomodulatory | Strongly inhibited JAK3-dependent signaling and T cell proliferation. | nih.gov |

| Various substituted pyrimidines | Antimicrobial | Moderate activity reported against various bacterial and fungal strains. | nih.gov |

Applications in Materials Science

The unique electronic properties of aromatic heterocycles like pyrimidine make them valuable building blocks for advanced organic materials. The electron-deficient nature of the pyrimidine ring, in particular, is advantageous for applications in organic electronics where controlled electron transport is essential.

Development of Organic Electronic Materials (e.g., for OLEDs, organic solar cells)

Phenyl-pyrimidine cores are utilized in the design of materials for organic light-emitting diodes (OLEDs). These compounds can function as electron-transport layer (ETL) or hole-blocking layer (HBL) materials. For example, B4PyPPm, which has a 2-phenylpyrimidine (B3000279) skeleton, is an electron-deficient molecule used as an ETL material in OLED devices. ossila.com It exhibits superior electron injection properties and high electron mobility, which are critical for efficient device performance. ossila.com Due to its electron-deficient character, it can also form exciplex systems with electron-donating materials, making it a suitable host for high-performance fluorescent and phosphorescent OLEDs. ossila.com

| Material | Core Structure | HOMO (eV) | LUMO (eV) | Application | Reference |

|---|---|---|---|---|---|

| B4PyPPm | 2-phenylpyrimidine | 7.15 | 3.44 | Electron-Transport Layer (ETL) | ossila.com |

In the field of organic photovoltaics (OSCs), the rational design of donor and acceptor molecules is paramount for achieving high power conversion efficiencies (PCE). nih.govresearchgate.net While specific applications of this compound in OSCs are not detailed, the principles of molecular design are highly relevant. The performance of OSCs depends on optimizing properties like energy levels (HOMO/LUMO), crystallinity, and miscibility of the component materials to ensure efficient exciton (B1674681) dissociation and charge transport while minimizing energy loss. nih.govsciengine.com The ability to tune the electronic properties of the this compound scaffold through its reactive bromine sites suggests its potential as a building block for novel non-fullerene acceptors or donor materials in next-generation organic solar cells. nih.gov

Synthesis of Functional Polymers and Copolymers with Tunable Properties

The di-brominated nature of this compound makes it a highly suitable monomer for the synthesis of functional polymers through various cross-coupling reactions. The two bromine atoms can serve as reactive sites for polycondensation reactions, such as Suzuki, Stille, or Heck coupling, allowing for the incorporation of the phenylpyrimidine unit into a polymer backbone. This approach enables the creation of conjugated polymers with specific electronic and photophysical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer/Reagent | Potential Polymer Property |

| Suzuki Coupling | Aryl-diboronic acid | Conjugated, electroactive |

| Stille Coupling | Organostannane | Controlled molecular weight |

| Heck Coupling | Alkene | Photoluminescent |

| Buchwald-Hartwig | Diamine | Thermally stable, high-performance |

Design of Advanced Dyes, Pigments, and Fluorescent Probes

The 6-phenylpyrimidine core is a key structural motif in many fluorescent molecules. The bromine atoms on the this compound scaffold serve as versatile handles for synthetic modification, allowing for the attachment of various functional groups to create novel dyes and probes. typeset.io Through nucleophilic substitution or metal-catalyzed coupling reactions, the bromine atoms can be replaced with auxochromes (e.g., amino or alkoxy groups) or other fluorophores to modulate the absorption and emission wavelengths of the molecule. mdpi.com

This derivatization strategy is fundamental in the design of fluorescent probes for biological imaging and sensing. mdpi.com For instance, the introduction of specific receptor units can lead to probes that exhibit a fluorescent response upon binding to particular ions, molecules, or changes in the cellular environment like pH. mdpi.com The synthesis of dihalogenated silicon rhodamines, which are used for mitochondrial imaging, highlights a strategy where halogen atoms are crucial for both the synthesis and potential subsequent radiolabelling of the probe. beilstein-journals.org While specific dyes based on this compound are not widely reported, the principles of dye design strongly suggest its utility as a precursor. The synthesis of stilbene-based fluorescent dyes, for example, often involves the sequential introduction of nitro and amino groups onto a core structure, a path that could be adapted for functionalizing the phenylpyrimidine scaffold. mdpi.com

Applications in Catalysis

The structural features of this compound make it a candidate for development into specialized ligands for metal catalysis.

Ligand Scaffolds for Homogeneous and Heterogeneous Catalysis

The nitrogen atoms within the pyrimidine ring of this compound can act as coordination sites for metal ions. Furthermore, the two bromine atoms can be readily substituted with donor groups, such as phosphines, amines, or thiols, to create bidentate or multidentate ligands. This synthetic flexibility allows for the creation of custom ligands where the steric and electronic properties are precisely controlled.

These custom ligands can then be complexed with transition metals (e.g., palladium, rhodium, ruthenium) to form catalysts for a wide range of organic transformations. rsc.org Pyrimidine-containing scaffolds are explored for their potential in creating conformationally interesting systems that can serve as ligands for metal coordination. rsc.org Fused heterocyclic systems like pyranopyrimidines are also synthesized using a variety of hybrid catalysts, indicating the compatibility of the pyrimidine core within catalytic systems. nih.gov The development of such ligands from accessible building blocks is a cornerstone of modern catalyst design, aiming to improve reaction efficiency, selectivity, and turnover rates. researchgate.net

Role in Enantioselective and Stereoselective Transformations

A stereoselective reaction is one that preferentially forms one stereoisomer over another. nih.gov When this involves creating an excess of one enantiomer from an achiral starting material, the process is known as asymmetric catalysis. nih.gov This is a critical technology in the synthesis of pharmaceuticals and fine chemicals, where a specific stereoisomer is often the biologically active one.

The pyrimidine scaffold has been successfully employed in asymmetric catalysis. The renowned Soai reaction, for example, involves the diisopropylzinc (B128070) alkylation of pyrimidine-carboxaldehydes, which demonstrates astonishing levels of asymmetric autocatalysis and enantiomeric amplification. nih.govresearchgate.net This highlights the intrinsic ability of the pyrimidine core to direct stereochemical outcomes.

By modifying this compound with chiral auxiliaries or by creating chiral ligands from it, new catalysts for enantioselective transformations could be developed. For instance, replacing the bromine atoms with chiral phosphine (B1218219) groups would yield a chiral diphosphine ligand. When complexed with a metal center, such a ligand could create a chiral environment around the catalytic site, enabling the selective synthesis of one enantiomer of a product over the other in reactions like asymmetric hydrogenation or allylic alkylation.

Applications in Agrochemical Research

The phenylpyrimidine scaffold is a well-established "privileged structure" in agrochemical research, found in numerous commercial products.

Development of New Herbicides and Pesticides

Extensive research on phenylpyrimidine derivatives has demonstrated their potent biological activities, including fungicidal, herbicidal, and insecticide properties. nih.govmdpi.com A closely related analogue, 4,6-dichloro-2-phenylpyrimidine, is known commercially as fenclorim. nih.govmdpi.com Fenclorim is primarily used as a herbicide safener, a compound that protects crops like rice from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. researchgate.net This is achieved by inducing the expression of detoxifying enzymes, such as glutathione (B108866) S-transferases (GSTs), in the crop. nih.gov

Importantly, fenclorim and its derivatives have also been shown to possess significant fungicidal activity against a range of plant pathogens, including Sclerotinia sclerotiorum and Thanatephorus cucumeris. mdpi.comresearchgate.net This dual activity makes the phenylpyrimidine scaffold highly attractive for developing new crop protection agents.

By analogy, this compound serves as a valuable lead compound for the synthesis of new agrochemicals. The substitution of chlorine with bromine atoms alters the molecule's lipophilicity, electronic properties, and reactivity, which can lead to changes in biological activity, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies on fenclorim analogues have shown that modifications to the halogenated phenylpyrimidine core can lead to compounds with enhanced fungicidal or safener activities. nih.govacs.orgacs.org

Table 2: Fungicidal Activity of Fenclorim and a Derivative Against Common Plant Pathogens

| Compound | Pathogen | In vivo IC₅₀ (mg/L) | Source |

| Fenclorim | Sclerotinia sclerotiorum | 13.54 | mdpi.com |

| Fenclorim | Fusarium oxysporum | 87.52 | mdpi.com |

| N-(4,6-dichloropyrimidin-2-yl)benzamide | Sclerotinia sclerotiorum | 1.23 | mdpi.com |

| N-(4,6-dichloropyrimidin-2-yl)benzamide | Fusarium oxysporum | 9.97 | mdpi.com |

This table presents data for fenclorim and its derivative to illustrate the potential of the phenylpyrimidine scaffold. N-(4,6-dichloropyrimidin-2-yl)benzamide was synthesized from fenclorim to improve activity.

The development of new derivatives from the this compound core represents a promising strategy to discover next-generation pesticides and herbicides with potentially improved efficacy, a different spectrum of activity, or a better resistance management profile.

Understanding Structure-Efficacy Relationships in Agricultural Agents

The core structure of this compound serves as a foundational scaffold for the development of a diverse range of agricultural agents. The efficacy of these agents, whether as herbicides or fungicides, is intricately linked to the nature and position of various substituents on both the pyrimidine and the phenyl rings. Researchers have extensively explored these structure-activity relationships (SAR) to optimize the biological performance of phenylpyrimidine derivatives.

A key area of investigation has been the modification of the pyrimidine ring. For instance, in a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, the introduction of a trifluoromethyl group at the 6-position and an amino group at the 2-position were strategic modifications to a phenylpyrimidine core. mdpi.com The subsequent substitution on the phenyl ring at the 4-position led to a range of fungicidal activities against Botrytis cinerea. The data suggests that both the electronic properties and the size of the substituent on the phenyl ring play a crucial role in determining the antifungal potency.

Similarly, research into 6-aryloxy-4-chloro-2-phenylpyrimidines has provided valuable insights into their dual functionality as fungicides and herbicide safeners. nih.govacs.orgepa.gov In these derivatives, the phenyl group is at the 2-position, a chlorine atom at the 4-position, and a substituted phenoxy group at the 6-position. The fungicidal activity against pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris was found to be highly dependent on the substitution pattern of the aryloxy moiety. nih.govacs.orgepa.gov For example, one derivative from this series, compound 11 , demonstrated superior fungicidal activity compared to the commercial fungicide pyrimethanil. nih.govacs.orgepa.gov

The development of novel pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety has also shown promise in the creation of new herbicides. tandfonline.comconsensus.app These compounds exhibited significant inhibitory activity against weeds such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). tandfonline.comconsensus.app The structure-efficacy relationship in these molecules is influenced by the substituents on the phenoxypropane hydrazide and the pyrimidine ring.

Furthermore, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has led to the discovery of potent herbicides. nih.gov One particular compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, displayed herbicidal activity comparable to commercial herbicides like clomazone (B1669216) and flumioxazin (B1672886) against bentgrass. nih.gov This highlights the significant impact that fusing a pyridine (B92270) ring to the pyrimidine core can have on biological activity.

The following interactive table summarizes the findings from various studies on phenylpyrimidine derivatives, illustrating the relationship between structural modifications and agricultural efficacy.

Interactive Data Table: Structure-Efficacy of Phenylpyrimidine Derivatives in Agriculture

| Base Scaffold | Substitutions | Target Application | Key Findings | Reference |

| Phenylpyrimidine | 4-phenyl, 6-trifluoromethyl, 2-amino | Fungicide | Substituents on the phenyl ring influence activity against Botrytis cinerea. | mdpi.com |

| Phenylpyrimidine | 2-phenyl, 4-chloro, 6-aryloxy | Fungicide, Herbicide Safener | Substitution on the aryloxy group affects fungicidal activity and safening effects. Compound 11 showed high efficacy. | nih.govacs.orgepa.gov |

| Pyrimidine | Containing 1,2,4-triazole moiety | Herbicide | Good inhibition of Brassica napus and Echinochloa crusgalli. | tandfonline.comconsensus.app |

| Pyrido[2,3-d]pyrimidine | 3-methyl, 1-(2,3,4-trifluorophenyl) | Herbicide | High activity against bentgrass, comparable to commercial herbicides. | nih.gov |

Future Research Directions and Emerging Perspectives for 4,5 Dibromo 6 Phenylpyrimidine

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve harsh reagents and generate significant waste. rasayanjournal.co.in The future of 4,5-Dibromo-6-phenylpyrimidine synthesis lies in the adoption of green chemistry principles to create more sustainable and environmentally benign processes. rasayanjournal.co.innih.gov

Key green chemistry strategies that are being explored for pyrimidine synthesis in general, and are applicable to this compound, include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.innih.gov

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and efficiency. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in green solvents like water or ionic liquids, minimizes volatile organic compound (VOC) emissions. rasayanjournal.co.injmaterenvironsci.comnih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, leading to higher atom economy and reduced waste. rasayanjournal.co.injmaterenvironsci.com

Catalysis: The use of recyclable and non-toxic catalysts can improve reaction efficiency and sustainability. rasayanjournal.co.inresearchgate.net

Recent research has demonstrated the successful application of these green methods for the synthesis of various pyrimidine derivatives, achieving high yields and minimizing environmental impact. jmaterenvironsci.comresearchgate.netacs.org For instance, a greener approach for the iodination of pyrimidines using mechanical grinding under solvent-free conditions has been developed, offering high yields in a short reaction time. nih.gov These advancements pave the way for the development of eco-friendly and economically viable methods for the large-scale production of this compound and its derivatives.

Exploration of Unconventional Reactivity and Novel Transformations

The two bromine atoms at the 4 and 5 positions of the pyrimidine ring offer a rich playground for exploring unconventional reactivity and novel chemical transformations. While conventional cross-coupling reactions are well-established for dihalogenated N-heteroarenes, research is now moving towards understanding and controlling site-selectivity in these reactions. acs.orgresearchgate.netresearchgate.net

Future research in this area will likely focus on:

Ligand-Controlled Site-Selectivity: The use of sterically hindered ligands in palladium-catalyzed cross-coupling reactions can invert the conventional site-selectivity, allowing for reactions at positions that are typically less reactive. acs.orgresearchgate.netnih.gov This opens up new avenues for creating previously inaccessible isomers of substituted phenylpyrimidines.

Novel Cross-Coupling Methodologies: Developing new catalytic systems and reaction conditions to achieve selective functionalization at either the C4 or C5 position of the dibrominated pyrimidine core will be a key area of investigation. This includes exploring the use of different metals, ligands, and reaction parameters to fine-tune the reactivity.

Ring Transformation Reactions: Investigating the possibility of ring-opening and ring-closing reactions of the pyrimidine core under specific conditions could lead to the synthesis of entirely new heterocyclic systems. researchgate.netcapes.gov.brwur.nl

These explorations into unconventional reactivity will significantly expand the synthetic utility of this compound, enabling the creation of a wider array of complex molecules with tailored properties.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical research, and their integration into the study of this compound holds immense promise for accelerating discovery. oncodesign-services.com

AI and ML can be applied in several key areas:

Reaction Prediction: Machine learning models can be trained to predict the outcomes of chemical reactions, including identifying the major products and predicting reaction yields. neurips.ccacs.org This can save significant time and resources in the laboratory by prioritizing promising synthetic routes.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as high binding affinity to a specific biological target. nih.gov This can be particularly useful in the design of new drug candidates based on the this compound scaffold.

Property Prediction: AI can predict various physicochemical and biological properties of molecules, such as their solubility, toxicity, and bioactivity. researchgate.netresearchgate.net This allows for the virtual screening of large libraries of potential derivatives of this compound to identify the most promising candidates for synthesis and testing.

Recent studies have demonstrated the successful use of AI and ML in pyrimidine-related research, including accelerating drug discovery for targets like dihydroorotate (B8406146) dehydrogenase (DHODH) and predicting the corrosion inhibition efficiency of pyrimidine derivatives. nih.govresearchgate.net The application of these computational tools to this compound is expected to significantly streamline the research and development process.

Design of Multi-functional Pyrimidine Derivatives with Synergistic Properties

The inherent versatility of the pyrimidine scaffold allows for the design of multi-functional molecules with synergistic properties, where different functional groups contribute to a combined, enhanced effect. mdpi.comjchr.org The this compound core provides a robust platform for developing such derivatives.

Future research will likely focus on creating hybrid molecules that combine the pyrimidine core with other pharmacophores to achieve:

Dual-Target Inhibition: Designing molecules that can simultaneously inhibit two or more biological targets involved in a disease can lead to more effective therapies and reduce the likelihood of drug resistance.

Combined Therapeutic and Diagnostic (Theranostic) Agents: Integrating a therapeutic component with a diagnostic or imaging agent within the same molecule can enable personalized medicine approaches.

Synergistic Antimicrobial Activity: Combining the pyrimidine moiety with other antimicrobial agents can lead to enhanced efficacy against resistant strains of bacteria and fungi. researchgate.netnih.gov

Studies on pyrazolo[3,4-d]pyrimidine and other pyrimidine derivatives have already shown the potential of creating multi-functional compounds with applications in areas such as antiviral therapy and the treatment of Alzheimer's disease. tandfonline.comnih.govacs.org By strategically modifying the this compound structure, researchers can aim to develop novel compounds with unique and powerful synergistic properties.

Expansion into New Interdisciplinary Fields and Technologies

The unique properties of this compound and its derivatives make them promising candidates for applications beyond traditional medicinal chemistry. The future will see the expansion of research into new interdisciplinary fields and technologies.

Potential areas of exploration include:

Materials Science: The planar structure and potential for π-π stacking interactions make pyrimidine derivatives interesting for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Supramolecular Chemistry: The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for the construction of complex supramolecular assemblies with specific functions. rasayanjournal.co.in

Chemical Biology: Fluorescently labeled derivatives of this compound could be developed as chemical probes to study biological processes in living cells.

Agrochemicals: The biological activity of pyrimidine derivatives suggests their potential for development as new herbicides, insecticides, or fungicides.

The synthesis of pyrimidine-containing oligo(arylene)s for optoelectronic applications has already been reported, highlighting the potential of this class of compounds in materials science. researchgate.net As our understanding of the properties of this compound and its derivatives grows, so too will the range of its potential applications in diverse scientific and technological domains.

Q & A

Q. What are the recommended synthetic routes for 4,5-Dibromo-6-phenylpyrimidine, and how can reaction efficiency be optimized?

Answer: The synthesis of brominated pyrimidines typically involves direct bromination of a phenylpyrimidine precursor. For example, 4,6-dihydroxy-2-methylpyrimidine is converted to 4,6-dichloro-2-methylpyrimidine using phosphorus oxychloride (POCl3), followed by bromination . For This compound , a similar approach could be adapted:

- Step 1: Start with 6-phenylpyrimidine or a substituted precursor.

- Step 2: Use brominating agents like N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C).

- Optimization: Monitor regioselectivity via <sup>1</sup>H NMR to confirm bromination at positions 4 and 4. Adjust stoichiometry (e.g., 2.2 equiv Br2) and reaction time to minimize over-bromination.

Key Data:

| Parameter | Typical Value |

|---|---|

| Reaction Temperature | 60–80°C |

| Brominating Agent | NBS or Br2 |

| Solvent | DMF/AcOH |

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- <sup>1</sup>H NMR to confirm substitution patterns (e.g., aromatic protons near bromine atoms show deshielding).

- <sup>13</sup>C NMR to identify carbon environments altered by bromine.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H7Br2N2).

- X-ray Crystallography: For definitive structural confirmation if single crystals are obtainable.

Safety Note: Brominated compounds may require specialized handling (e.g., glovebox for air-sensitive steps) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., bromine atoms as leaving groups in Suzuki-Miyaura couplings).

- Transition State Analysis: Model steric and electronic effects of the phenyl group on reaction barriers.

- Case Study: Compare with 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine , where halogen substituents influence coupling efficiency .

Methodological Workflow:

Optimize geometry using Gaussian or ORCA.

Calculate Fukui indices to locate electrophilic/nucleophilic sites.

Validate predictions with experimental kinetic data.

Q. How should researchers address contradictions in reported bromination regioselectivity for phenylpyrimidines?

Answer: Contradictions often arise from differences in:

- Substituent Effects: Electron-donating groups (e.g., -OCH3) direct bromination to specific positions.

- Reaction Conditions: Polar solvents favor electrophilic aromatic substitution (EAS) at para/meta positions.

Resolution Strategy:

- Conduct competitive bromination experiments with isotopic labeling (<sup>81</sup>Br/<sup>79</sup>Br).

- Compare results to 6-Phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine , where steric bulk alters regioselectivity .

Q. What safety protocols are essential for handling brominated pyrimidines like this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods for reactions involving bromine vapor.

- Waste Management: Segregate halogenated waste for incineration by licensed facilities .

- Emergency Procedures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

Answer:

- Experimental Design:

- Prepare buffer solutions (pH 2–12).

- Incubate the compound at 25°C and 40°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Key Metrics:

- Degradation rate constants (k).

- Identification of hydrolysis byproducts (e.g., debrominated species).

Reference: Stability studies on 4,6-dihydroxy-2-methylpyrimidine show pH-dependent solubility in NaOH .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for brominated pyrimidines?

Answer:

- Potential Causes: Impurities, polymorphic forms, or instrumentation variability.

- Methodology:

- Recrystallize the compound from multiple solvents (e.g., ethanol vs. DCM).

- Perform differential scanning calorimetry (DSC) to detect polymorphs.

- Cross-validate with literature on structurally similar compounds, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (melting point influenced by sulfur substitution) .

Q. What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting Groups: Temporarily shield reactive sites (e.g., -NH2) during bromination.

- Catalytic Systems: Use palladium catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in cross-couplings.

- Case Study: Analogous challenges in pyrimido[4,5-d]pyrimidines were overcome using slow reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.